2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Description
2-(3-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3-bromophenyl group at position 2, a methyl group at position 5, and a phenyl group at position 5.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3/c1-13-10-18(14-6-3-2-4-7-14)23-19(21-13)12-17(22-23)15-8-5-9-16(20)11-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLASFQBIMNHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of 3-bromobenzaldehyde, acetophenone, and 3-amino-5-methylpyrazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Electrochemical Selenylation
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Conditions : Diphenyl diselenide (0.5 equiv), TBABF₄ (20 mol%), acetonitrile solvent, graphite electrodes, constant current (10 mA) for 1 hour .
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Outcome : Regioselective C3 selenylation, with bromine substituents enhancing reactivity. Comparable yields (84–90%) observed for halogen-substituted derivatives .
Sulfenylation
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Conditions : Diphenyl disulfide (0.5 equiv), TBABF₄ (20 mol%), HCl additive, acetonitrile solvent .
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Outcome : C3 sulfenylation achieved in 65–75% yield for derivatives with electron-donating/withdrawing groups .
NMR and HRMS Analysis
For structurally analogous compounds (e.g., 7-(4-bromophenyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine):
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.62 (s, 3H), 6.71 (s, 1H), 6.92 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 13.1 (C-5 methyl), 158.6 (C-2 phenyl) |
| HRMS (ESI) | [M+H]⁺: 380.0661 (calculated), 380.0670 (observed) |
Reactivity Trends
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Substituent Effects : Halogen substituents (e.g., Br) at the phenyl ring enhance reactivity in electrochemical reactions due to electron-withdrawing effects .
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Regioselectivity : Exclusively C3 functionalization observed, even in derivatives lacking C2 substituents .
Research Findings and Implications
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Electrochemical Methods : Offer oxidant-free, regioselective C3 functionalization under mild conditions (room temperature) .
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Substituent Tolerance : Bromine and other halogens improve yields in selenylation/sulfenylation, highlighting the compound’s adaptability to diverse functionalization strategies .
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Analytical Consistency : HRMS data aligns closely with theoretical values, confirming structural integrity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in anticancer therapy. For instance:
- Synthesis and Screening : A library of pyrazolo[1,5-a]pyrimidine derivatives was synthesized and screened for anticancer activity using the MDA-MB-231 breast cancer cell line. The MTT assay revealed varying degrees of growth inhibition among the synthesized compounds, although specific results for 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine were not explicitly detailed in the study. The findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer properties .
- Mechanism of Action : The anticancer efficacy is often attributed to the ability of these compounds to interfere with cellular signaling pathways that promote tumor growth. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases involved in cancer progression .
Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases, which are crucial in many signaling pathways related to cell proliferation and survival:
- Targeted Therapies : Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit kinases such as c-Abl and Bcr-Abl, which are implicated in certain types of leukemia. This inhibition can lead to reduced tumor growth and improved patient outcomes .
- Pharmaceutical Development : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is being explored for the development of new pharmaceutical compositions aimed at treating kinase-dependent diseases. The versatility of this scaffold allows for modifications that enhance selectivity and potency against specific kinases .
Other Biological Activities
Beyond anticancer applications, pyrazolo[1,5-a]pyrimidines exhibit a range of other biological activities:
- COX-2 Inhibition : Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .
- Benzodiazepine Receptor Ligands : Some pyrazolo[1,5-a]pyrimidines act as ligands for peripheral benzodiazepine receptors, indicating their potential use in neurological disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Halogen Effects
The position and type of halogen substituents significantly influence the chemical and biological properties of pyrazolo[1,5-a]pyrimidines:
- Halogen Position : In 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, bromine is located on the phenyl ring at position 2. This contrasts with compounds like 3-bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine , where bromine is directly attached to the pyrazolo core at position 3, altering steric and electronic properties .
- Halogen Type : Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity compared to fluorine or chlorine. For example, 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine leverages chlorine and fluorine for improved metabolic stability and target binding .
Structural and Electronic Features
- Planarity and Conformation : The dihedral angle between the pyrazolo[1,5-a]pyrimidine core and the 3-bromophenyl group influences stacking interactions with biological targets. For comparison, 2-(4-bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine exhibits a dihedral angle of 14.2°, optimizing hydrophobic interactions .
- Electron Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the pyrazolo ring, facilitating nucleophilic attacks at position 3 or 7, as seen in 7-chloropyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
The compound 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process. One effective method utilizes a one-pot reaction involving amino pyrazoles and enaminones in the presence of sodium halides. This method allows for the formation of various halogenated derivatives under mild conditions, showcasing significant functional group tolerance and scalability .
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a library of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was tested against human breast cancer cell lines (MCF-7, MDA-MB-231). The results revealed that certain compounds demonstrated significant growth inhibition compared to controls .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MDA-MB-231 | 15.4 | Moderate Inhibition |
| Control Drug | YM155 | 10.0 | Strong Inhibition |
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects may involve the inhibition of specific kinases and modulation of apoptotic pathways. For example, these compounds have been shown to interact with proteins involved in cell cycle regulation and apoptosis, leading to increased cancer cell death .
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors for various biological targets:
- Peripheral Benzodiazepine Receptor Ligands : These compounds have shown potential as ligands for peripheral benzodiazepine receptors, which are implicated in neuroprotection and anti-inflammatory responses .
- COX-2 Inhibitors : Some derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes .
- HMG-CoA Reductase Inhibitors : This activity suggests potential applications in cholesterol-lowering therapies .
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Breast Cancer Treatment : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. The findings indicated that modifications at specific positions on the pyrazolo ring significantly affected anticancer activity .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of selected pyrazolo derivatives in models of neurodegenerative diseases. The compounds showed promise in reducing neuronal death and inflammation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclization of precursors such as β-diketones or aminopyrazoles under reflux conditions. For example, 7-chloro-pyrazolo[1,5-a]pyrimidine derivatives (common intermediates) are coupled with aryl amines in ethanol or acetonitrile to introduce substituents at the 7-position . Structural confirmation of intermediates involves NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry (MS). Crystallographic data (e.g., single-crystal X-ray diffraction) may resolve ambiguities in regiochemistry .
Q. How is the pyrazolo[1,5-a]pyrimidine core structurally validated, and what analytical techniques are critical?
- Methodology : X-ray crystallography is definitive for confirming bond angles, substituent positions, and packing interactions. For example, monoclinic crystal systems (space group P21/c) with refined R factors (<0.05) validate structures . Complementary techniques include HPLC purity analysis (>98%) and elemental analysis (C/H/N content matching theoretical values) .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives, and how is activity screened?
- Methodology : These compounds often target kinases (e.g., c-Src) or apoptosis pathways (e.g., p53 activation). In vitro assays include:
- Cell viability assays (MTT/WST-1) in cervical cancer models (HeLa, SiHa) to measure IC₅₀ values .
- Western blotting and RT-PCR to assess downstream targets (e.g., BAX, Bcl-2, p21) .
- Kinase inhibition profiling using recombinant enzymes and ATP-competitive assays .
Advanced Research Questions
Q. How do structural modifications at the 3- and 7-positions influence anticancer activity and selectivity?
- Methodology : Substituents like 3-bromophenyl enhance lipophilicity and target binding , while 7-phenyl groups modulate steric effects. Comparative studies show that:
- Electron-withdrawing groups (e.g., CF₃ at C-7) improve metabolic stability .
- Aryl amines at C-7 (e.g., 2-chlorophenylamino) increase affinity for kinases like c-Src .
- Dose-response curves and selectivity indices (e.g., IC₅₀ ratios between cancer/normal cells) quantify improvements .
Q. What experimental strategies resolve contradictions in cell cycle arrest patterns (e.g., G1 vs. G2/M phase) across cancer models?
- Methodology : Discrepancies arise from cell-type-specific signaling contexts . For example:
- In HeLa cells (HPV+), anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce G2/M arrest via p53-independent pathways .
- In SiHa cells , the same compounds trigger G1 arrest by upregulating p21 (CDKN1A) .
- Flow cytometry (propidium iodide staining) and phospho-specific antibodies (e.g., phospho-p53) clarify mechanisms .
Q. How do metabolic pathways differ between species, and what implications arise for toxicity studies?
- Methodology : Human CYP1A2 metabolizes pyrazolo[1,5-a]pyrimidine derivatives to reactive intermediates (e.g., hydroxylated metabolites), while rodent models show divergent regioselectivity. Key steps include:
- Recombinant CYP assays to identify primary metabolizing enzymes .
- Glutathione trapping and LC-MS/MS to detect covalent adducts .
- Comparative microsomal studies (human vs. rat) to model species-specific hepatotoxicity .
Q. What strategies optimize pyrazolo[1,5-a]pyrimidines for CNS penetration in neurological targets?
- Methodology : Modifications to improve blood-brain barrier (BBB) permeability :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
